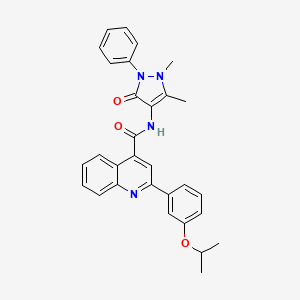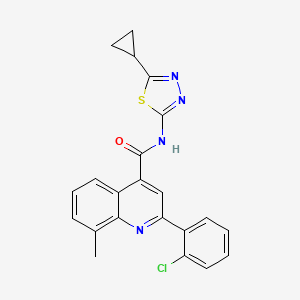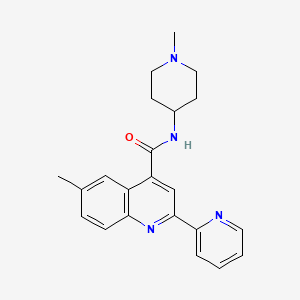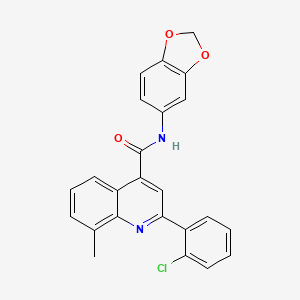
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C30H28N4O3 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.21614077 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives have significant utility in the synthesis of various heterocyclic compounds. Research demonstrates the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using these compounds as key intermediates, contributing to the development of novel chemical entities with potential applications in pharmaceuticals and materials science (Fadda et al., 2012).
Structural Analysis and Computational Studies
Advanced structural characterization and computational analyses have been conducted on antipyrine derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) compounds. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide insights into the intermolecular interactions, contributing to the understanding of molecular stability and reactivity, which is crucial for pharmaceutical and material science research (Saeed et al., 2020).
Anticancer Activity
Some derivatives of 4-aminoantipyrine, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) compounds, have been evaluated for their anti-breast cancer activity. These studies provide evidence of potential therapeutic applications in oncology (Ghorab et al., 2014).
Applications in Antipsychotic Drug Development
Research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives includes exploring their potential as antipsychotic agents. These studies contribute to the discovery of novel compounds that may offer therapeutic benefits in treating psychiatric disorders (Wise et al., 1987).
Antibacterial Properties
Investigations into the antibacterial properties of Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, have shown moderate to good activity against various bacterial strains. This research opens avenues for developing new antibacterial agents, which are crucial in the fight against antibiotic-resistant bacteria (Asiri & Khan, 2010).
Molecular Docking and Cytotoxicity Studies
Studies involving the docking and cytotoxicity of quinoline Schiff bases and their complexes, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives, have been conducted. These studies are significant in understanding the interaction of these compounds with biological targets, potentially leading to the development of new drugs (Umadevi et al., 2020).
Anti-Inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic activities of 4-antipyrine derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) compounds. These studies contribute valuable insights into the potential use of these compounds in pain management and inflammatory disorders (Rubtsov et al., 2002).
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-19(2)37-23-14-10-11-21(17-23)27-18-25(24-15-8-9-16-26(24)31-27)29(35)32-28-20(3)33(4)34(30(28)36)22-12-6-5-7-13-22/h5-19H,1-4H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCCRUYKPPDQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3504049.png)
![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B3504070.png)


![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
![N-[4-(difluoromethoxy)phenyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B3504088.png)


![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)
![ethyl 2-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3504128.png)


